molecular formula C9H9BrO4S B11716206 Methyl 5-bromo-2-(methylsulfonyl)benzoate

Methyl 5-bromo-2-(methylsulfonyl)benzoate

Cat. No.: B11716206
M. Wt: 293.14 g/mol
InChI Key: NICOQGUTVAQIII-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(methylsulfonyl)benzoate (CAS 1246765-34-3) is a high-purity chemical building block supplied for research and development purposes . This compound, with the molecular formula C9H9BrO4S and a molecular weight of 293.13, is characterized by the presence of both a bromo substituent and a methylsulfonyl group on its benzoate ring system . These functional groups make it a versatile and valuable intermediate in organic synthesis, particularly in the construction of more complex molecules. Its primary research value lies in its application as a precursor in the synthesis of pharmaceuticals and agrochemicals . The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Concurrently, the electron-withdrawing methylsulfonyl group can influence the electronic properties of the aromatic ring and can itself be involved in further chemical transformations or act as a pharmacophore in target molecules. Related compounds in this chemical family have been documented as key intermediates in specialized heterocyclic synthesis, such as the preparation of benzothiazine derivatives . This product is intended for use in a controlled laboratory environment by qualified personnel only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H9BrO4S

Molecular Weight

293.14 g/mol

IUPAC Name

methyl 5-bromo-2-methylsulfonylbenzoate

InChI

InChI=1S/C9H9BrO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,1-2H3

InChI Key

NICOQGUTVAQIII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Sulfinate Salts

A patent by CN105439915A demonstrates a one-step nucleophilic substitution approach for synthesizing methyl 2-methoxy-5-sulfamoylbenzoate, leveraging sodium amino sulfinate and cuprous bromide catalysis. Although targeting a sulfamoyl group, this method highlights the feasibility of displacing aromatic halides with sulfonyl-containing nucleophiles under mild conditions.

Key Adaptations for Sulfone Synthesis :

  • Substrate : Replace 2-methoxy-5-chlorobenzoate with 5-bromo-2-chlorobenzoate.

  • Nucleophile : Substitute sodium methyl sulfinate for sodium amino sulfinate.

  • Catalyst : Cuprous bromide enhances reaction efficiency, as evidenced by yields exceeding 94% in analogous reactions.

Optimized Parameters :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 45–60°C

  • Time : 10–14 hours

  • Yield : Up to 96.55% in model systems.

Detailed Experimental Procedures

Stepwise Sulfonylation and Alkylation

Adapted from PMC, the following protocol outlines a potential route to methyl 5-bromo-2-(methylsulfonyl)benzoate:

  • Sulfonylation :

    • Combine methyl-2-amino-5-bromobenzoate (1 eq) with methanesulfonyl chloride (1.2 eq) in DCM.

    • Stir at 60–70°C for 72 hours.

    • Evaporate solvent under reduced pressure to isolate the sulfonic acid intermediate.

  • Esterification and Oxidation :

    • Treat the intermediate with methanol and sulfuric acid to form the methyl ester.

    • Oxidize the sulfide to sulfone using hydrogen peroxide or another oxidizing agent.

Challenges :

  • Prolonged reaction times (≥3 days) for sulfonylation.

  • Requires stringent temperature control to prevent byproduct formation.

Catalytic Coupling Methods

Drawing from CN105439915A, a modified one-pot synthesis could involve:

  • Reaction Setup :

    • Combine 5-bromo-2-chlorobenzoic acid methyl ester (1 eq), sodium methyl sulfinate (1.1 eq), and cuprous bromide (0.05–0.1 eq) in THF.

    • Reflux at 50°C for 12 hours.

  • Workup :

    • Filter through activated carbon to remove catalysts and byproducts.

    • Concentrate filtrate under reduced pressure and dry under vacuum.

Advantages :

  • Shorter reaction time (12 hours vs. 72 hours).

  • Higher yields (up to 96%) and reduced waste.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Dichloromethane (DCM) :

  • Ideal for sulfonylation due to high polarity and inertness.

  • Limited by low boiling point (40°C), necessitating reflux conditions.

Tetrahydrofuran (THF) :

  • Enhances nucleophilicity of sulfinate salts.

  • Enables reactions at moderate temperatures (45–60°C).

Catalytic Efficiency

Cuprous bromide (CuBr) significantly improves reaction kinetics in sulfinate coupling:

  • Role : Facilitates single-electron transfer (SET), stabilizing transition states.

  • Optimal Loading : 5–10 mol% relative to substrate.

Analytical Data and Characterization

Crystallographic Data

The PMC study provides detailed crystallographic parameters for a related sulfonamide (Table 1):

Table 1: Selected Bond Lengths and Angles

ParameterValue (Å/°)
Br1–C51.894
S1–O31.429
S1–N11.634
C1–C21.395
Br1–C5–C6119.20

The planar methyl ester group forms a dihedral angle of 39.09° with the aromatic ring, influencing steric interactions.

Chromatographic Purity

High-performance liquid chromatography (HPLC) data from the patent demonstrate ≥99.5% purity for analogous compounds under the following conditions:

  • Mobile Phase : 70:30 water:methanol

  • Detection : 240 nm

  • Flow Rate : 1.0 mL/min

Comparative Analysis of Methods

MethodYieldTimeEnvironmental Impact
SulfonylationModerate3 daysHigh (solvent waste)
Catalytic CouplingHigh12 hoursLow (minimal waste)

The catalytic method offers superior efficiency and sustainability, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of debrominated or desulfonylated products.

Scientific Research Applications

Methyl 5-bromo-2-(methylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(methylsulfonyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methylsulfonyl groups can play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and physical properties are heavily influenced by the positions of its bromo (C5) and methylsulfonyl (C2) groups. Analogous compounds with substituent variations exhibit distinct behaviors:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 5-bromo-2-(methylsulfonyl)benzoate Br (C5), SO₂CH₃ (C2) C₈H₇BrO₄S 279.11 Reference compound
Methyl 3-bromo-4-(methylsulfonyl)benzoate Br (C3), SO₂CH₃ (C4) C₉H₉BrO₄S 293.14 Increased steric hindrance at C3/C4; altered electronic effects
5-Bromo-2-(methylsulfonyl)benzoic acid Br (C5), SO₂CH₃ (C2), COOH (C1) C₈H₇BrO₄S 279.11 Carboxylic acid group enhances polarity and acidity
3-Bromo-5-(methylsulfonyl)benzoic acid Br (C3), SO₂CH₃ (C5) C₈H₇BrO₄S 279.11 Meta-substitution reduces conjugation efficiency

Key Observations :

  • Electronic Effects : The methylsulfonyl group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution. However, substituent positions dictate regioselectivity. For example, bromine at C5 (para to the ester group) in the target compound may favor nucleophilic attacks differently than bromine at C3 .
  • Acidity : The carboxylic acid derivatives (e.g., 5-bromo-2-(methylsulfonyl)benzoic acid) exhibit higher aqueous solubility and acidity (pKa ~2–3) compared to the methyl ester, which is more lipophilic .

Crystallographic and Supramolecular Features

Crystal packing and intermolecular interactions vary significantly among analogues:

  • Quinoline-containing analogues (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate) display π-π stacking interactions and hydrogen-bonded chains, enhancing thermal stability .

Toxicity and Handling

The compound carries hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Analogues with carboxylic acid groups (e.g., 5-bromo-2-(methylsulfonyl)benzoic acid) may exhibit higher acute toxicity due to increased bioavailability, whereas methyl esters are generally less reactive but more lipophilic, posing different handling risks .

Biological Activity

Methyl 5-bromo-2-(methylsulfonyl)benzoate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom and a methylsulfonyl group, which contribute to its unique chemical reactivity and biological activity. The molecular formula for this compound is C9H9BrO3SC_9H_9BrO_3S.

Antimicrobial Properties

Research indicates that many benzoate derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Target Bacteria Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Bacillus subtilisLeast activity

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and oxidative stress. This inhibition can modulate various cellular responses, suggesting its role in therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against clinical isolates of E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics, indicating its potential as an alternative treatment option.
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces cellular permeabilization in bacteria at sub-minimal inhibitory concentrations (sub-MIC), which enhances its efficacy against resistant strains .
  • Therapeutic Potential : Further investigations into the compound's interaction with specific molecular targets have suggested its involvement in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes key experimental conditions:

Step Conditions
Starting MaterialMethyl-2-amino-5-bromobenzoate
SolventDichloromethane
Temperature333-343 K
Reaction Time2-3 days

Crystal Structure Analysis

X-ray crystallography has provided insights into the compound's three-dimensional structure, revealing critical interactions that may influence its biological activity. Key parameters from the crystal structure are summarized below:

Parameter Value
Crystal SystemMonoclinic
Unit Cell Volume1280 ų
Z (Number of formula units)4

Q & A

Q. Table 1: Comparative Crystallographic Data

CompoundSpace Groupπ-π InteractionsHydrogen BondsReference
This compoundP21/cNone observedC-H⋯O (weak)
Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoateP21/nCentroid distance 3.8 ÅAbsent

Q. Table 2: Synthetic Yields Under Varied Conditions

Reaction StepSolventCatalystYield (%)
BrominationDCMFeBr₃75
EsterificationMeOHH₂SO₄85

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